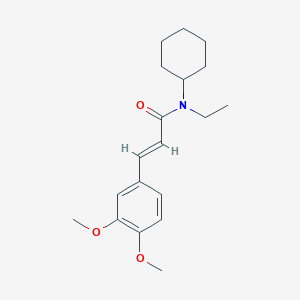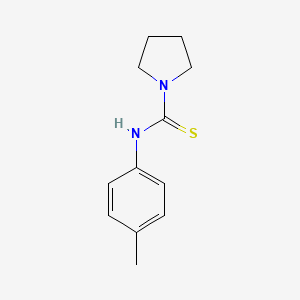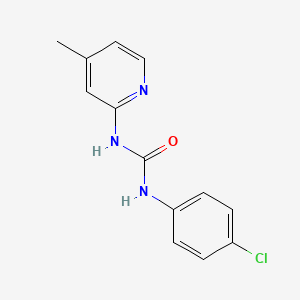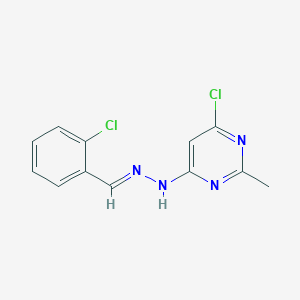![molecular formula C16H12N4 B5790501 5-(3-methylphenyl)[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B5790501.png)
5-(3-methylphenyl)[1,2,4]triazolo[4,3-c]quinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-methylphenyl)[1,2,4]triazolo[4,3-c]quinazoline is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has a unique structure that makes it a promising candidate for drug development, particularly in the treatment of cancer and neurological disorders. In
Applications De Recherche Scientifique
5-(3-methylphenyl)[1,2,4]triazolo[4,3-c]quinazoline has been found to have potential applications in various fields of scientific research. One of its most promising applications is in the development of drugs for the treatment of cancer. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. Additionally, it has been found to have neuroprotective effects and can potentially be used in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Mécanisme D'action
The mechanism of action of 5-(3-methylphenyl)[1,2,4]triazolo[4,3-c]quinazoline is not fully understood. However, studies have suggested that it works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been found to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
5-(3-methylphenyl)[1,2,4]triazolo[4,3-c]quinazoline has been found to have several biochemical and physiological effects. In addition to its anti-cancer and neuroprotective properties, it has been found to have anti-inflammatory effects and can potentially be used in the treatment of inflammatory diseases. It has also been found to have analgesic properties and can potentially be used in the treatment of pain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-(3-methylphenyl)[1,2,4]triazolo[4,3-c]quinazoline in lab experiments is its unique structure, which makes it a promising candidate for drug development. Additionally, it has been found to have a relatively low toxicity, which makes it safer to use in lab experiments. However, one of the limitations of using this compound is its complex synthesis method, which requires a high level of expertise in organic chemistry.
Orientations Futures
There are several future directions for research on 5-(3-methylphenyl)[1,2,4]triazolo[4,3-c]quinazoline. One of the most promising areas of research is in the development of drugs for the treatment of cancer. Further studies are needed to fully understand the mechanism of action of this compound and to optimize its efficacy as a cancer treatment. Additionally, further research is needed to explore the potential applications of this compound in the treatment of neurological disorders and inflammatory diseases.
Méthodes De Synthèse
The synthesis of 5-(3-methylphenyl)[1,2,4]triazolo[4,3-c]quinazoline involves a multi-step process that requires a high level of expertise in organic chemistry. The most common method of synthesis involves the reaction of 3-methylphenylhydrazine with 2-chloro-3-formylquinazoline in the presence of a catalyst such as triethylamine. The resulting product is then treated with triethylorthoformate to obtain the final product.
Propriétés
IUPAC Name |
5-(3-methylphenyl)-[1,2,4]triazolo[4,3-c]quinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4/c1-11-5-4-6-12(9-11)15-18-14-8-3-2-7-13(14)16-19-17-10-20(15)16/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANPRQTUWZVQDEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3=CC=CC=C3C4=NN=CN24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(2-nitrophenyl)acetamide](/img/structure/B5790434.png)



![2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5790465.png)
![6-ethyl-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5790480.png)
![4-[({[1-(3-isopropenylphenyl)-1-methylethyl]amino}carbonyl)amino]benzamide](/img/structure/B5790481.png)
![2,4-dichloro-N-{4-chloro-2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B5790486.png)



